molecular formula C22H23NO6 B257619 (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No. B257619
M. Wt: 397.4 g/mol
InChI Key: WYRRIDRSFDQMDJ-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione, commonly known as HMP, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. HMP is a pyrrolidine-2,3-dione derivative that exhibits a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of HMP is not yet fully understood. However, it has been proposed that HMP exerts its effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt signaling pathways. In addition, HMP has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects
HMP exhibits a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress, and inhibit inflammation. In addition, HMP has been found to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

HMP has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. In addition, it exhibits a variety of biochemical and physiological effects, making it a versatile compound for use in various experiments. However, HMP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on HMP. One area of interest is the development of HMP-based drugs for the treatment of cancer and neurodegenerative diseases. In addition, further studies are needed to elucidate the mechanism of action of HMP and to identify potential targets for its therapeutic use. Finally, the development of new synthesis methods for HMP may also be an area of future research.

Synthesis Methods

The synthesis of HMP can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions and the condensation of 2-methoxyethylamine with 4-hydroxy-3-methoxybenzaldehyde and 4-methylbenzaldehyde. However, the most commonly used method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde and 4-methylbenzaldehyde with 2-methoxyethylamine in the presence of acetic acid and triethylamine.

Scientific Research Applications

HMP has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antitumor, antioxidant, anti-inflammatory, and neuroprotective properties. In addition, HMP has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Product Name

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23NO6/c1-13-4-6-14(7-5-13)20(25)18-19(15-8-9-16(24)17(12-15)29-3)23(10-11-28-2)22(27)21(18)26/h4-9,12,19,24-25H,10-11H2,1-3H3/b20-18+

InChI Key

WYRRIDRSFDQMDJ-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC(=C(C=C3)O)OC)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC(=C(C=C3)O)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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